molecular formula C29H40N2O4·HCl B191166 Emetine hydrochloride CAS No. 14198-59-5

Emetine hydrochloride

Cat. No. B191166
CAS RN: 14198-59-5
M. Wt: 517.1 g/mol
InChI Key: HUEYSSLYFJVUIS-MRFSYGAJSA-N
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Description

Emetine Hydrochloride is the hydrochloride of an alkaloid obtained from Ipecac, or prepared by methylation of cephaeline, or prepared synthetically . It contains not less than 98.0% and not more than 101.5% of emetine hydrochloride (C 29 H 40 N 2 O 4 ·2HCl), calculated on the anhydrous basis . It can mediate inhibition of protein and nucleic acid synthesis .


Synthesis Analysis

Emetine can be obtained from the root of medicinal plants of the Rubiaceae, Alangiaceae, and Icacinaceae families, such as Carapichea ipecacuanha and Psychotria ipecacuanha . The synthetic route features a total of 13 steps (10 isolated steps) and was performed without chromatographic purification .


Molecular Structure Analysis

The molecular formula of Emetine Hydrochloride is C29H40N2O4·2HCl . The molecular weight is 553.56 g/mol .


Chemical Reactions Analysis

Emetine exhibits anti-gastric cancer activity via regulation of multiple signaling pathways, including MAPKs, Wnt/β‑catenin, Hippo and PI3K/AKT signaling axes . It also inhibits protein synthesis in eukaryotic cells by binding to the 40S ribosomal subunit and inhibiting translocation .


Physical And Chemical Properties Analysis

Emetine Hydrochloride is soluble to 100 mM in water . The molar mass is 553.6 g/mol .

Scientific Research Applications

Protein Synthesis Inhibition

Emetine hydrochloride is used as a protein synthesis inhibitor. It has been studied for its effects on the half-life of human papillomavirus type 8 E2 protein and its impact on stress granules assembly. This application is crucial for understanding the life cycle of viruses and the cellular response to viral infection .

Antiviral Activity

Historically, emetine has demonstrated potent antiviral activity against many viruses, including its use in treating patients with Spanish influenza during the early 1900s. Its antiviral properties are still relevant today, acting in the low-nanomolar range .

Cancer Treatment

Emetine has been used in cancer treatment due to its natural small molecule properties. It has shown anti-cancer effects, particularly in combination therapy, which may improve curative effects, tolerance, and safety at relatively low doses .

Chemical Structure Optimization

Research into optimizing the chemical structure of emetine is ongoing to identify applicable tumor types and improve its efficacy as a cancer treatment agent .

Chain-Elongation Inhibition in Protein Synthesis

In puromycin assays for protein synthesis, emetine hydrochloride acts as a chain-elongation inhibitor. This application is significant for studying protein translation and its regulation .

Mechanism of Action

Target of Action

Emetine hydrochloride primarily targets the 40S ribosomal subunit in eukaryotic cells . This subunit plays a crucial role in protein synthesis, making it a key target for emetine’s action.

Mode of Action

Emetine hydrochloride interacts with its target by binding to the 40S ribosomal subunit and inhibiting translocation . This interaction disrupts protein synthesis within the cell, leading to various downstream effects .

Biochemical Pathways

Emetine hydrochloride affects multiple signaling pathways. Notably, it regulates the MAPKs, Wnt/β-catenin, PI3K/AKT, and Hippo/YAP signaling cascades . These pathways play significant roles in cell proliferation, apoptosis, migration, and invasion . By modulating these pathways, emetine hydrochloride can exert potent effects on cell behavior and survival.

Pharmacokinetics

It has been observed to have along half-life and shows a preferential distribution to tissues over plasma . These properties suggest that emetine hydrochloride may have good bioavailability and a sustained effect on target cells .

Result of Action

The primary result of emetine hydrochloride’s action is the inhibition of cell growth . This is achieved through the suppression of cell proliferation and the induction of apoptosis . Additionally, emetine hydrochloride can block cell migration and invasion . These effects make emetine hydrochloride a potent anti-cancer agent, particularly against gastric cancer .

Action Environment

The action of emetine hydrochloride can be influenced by the density of the cells. It has been observed that the in vitro anti-HCMV activity of emetine decreases significantly in low-density cells . This suggests that the cellular environment can impact the efficacy of emetine hydrochloride, although the exact mechanisms behind this phenomenon are still being explored .

Safety and Hazards

Emetine Hydrochloride should be handled in a well-ventilated place. It is advised to wear suitable protective clothing and avoid contact with skin and eyes . Despite its valuable therapeutic effects, emetine has some cardiotoxic effects that limit its use in high doses .

Future Directions

Emetine is a promising lead compound and even a potential drug candidate for GC treatment, deserving further structural optimization and development . High therapeutic capabilities make emetine a valuable lead compound that can be used for the design and development of less toxic anti-COVID-19 agents in the future .

properties

IUPAC Name

(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N2O4.ClH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;1H/t18-,21-,24+,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEYSSLYFJVUIS-MRFSYGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424947
Record name Emetine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cephaeline methyl ether hydrochloride

CAS RN

316-42-7, 14198-59-5
Record name Emetine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=316-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emetine monohydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752340
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Record name Emetine hydrochloride
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Emetine hydrochloride
Source EPA DSSTox
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Record name Emetine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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